2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-((Difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a difluoromethyl sulfonyl group and a furan-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Difluoromethyl Sulfonyl Group: This step can be accomplished using difluoromethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Furan-Pyrazole Moiety: The final step involves the coupling of the furan-2-yl-pyrazole derivative with the benzamide intermediate. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the difluoromethyl sulfonyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl sulfonyl group could play a role in enhancing binding affinity or specificity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the difluoromethyl sulfonyl group, potentially altering its biological activity and stability.
2-((Trifluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Contains a trifluoromethyl group instead of a difluoromethyl group, which may affect its electronic properties and reactivity.
Uniqueness
The presence of the difluoromethyl sulfonyl group in 2-((difluoromethyl)sulfonyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide imparts unique properties such as increased metabolic stability and potential for specific biological interactions, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4S/c18-17(19)27(24,25)15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-26-14/h1-6,9-11,17H,7-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDKNGKJGIRPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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